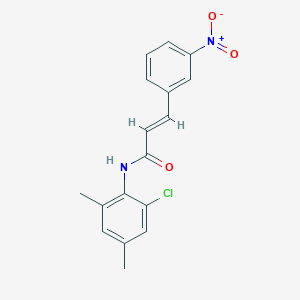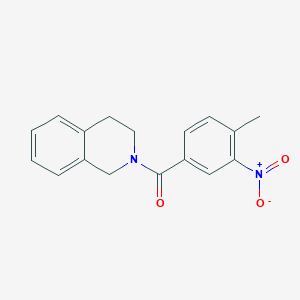
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide, also known as CDAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide exerts its biological effects by inhibiting the activity of various enzymes and proteins, including histone deacetylases and proteasomes. By inhibiting these enzymes, this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound can also modulate the immune system by regulating the production of cytokines and chemokines, leading to the activation of immune cells and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the modulation of the immune system, and the regulation of gene expression. This compound can also induce oxidative stress and DNA damage, leading to the activation of various signaling pathways involved in cell death and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, its ability to inhibit various enzymes and proteins, and its potential applications in cancer research, drug discovery, and material science. However, this compound also has some limitations, including its low solubility in aqueous solutions, its potential toxicity, and its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide research, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of this compound's potential as a therapeutic agent for cancer and other diseases, and the exploration of this compound's applications in material science and nanotechnology. Further studies are also needed to elucidate the exact mechanisms of this compound's biological effects and to optimize its synthesis and formulation for clinical use.
Synthesemethoden
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 3-nitrophenylacrylic acid in the presence of a coupling reagent. Another method involves the reaction of 2-chloro-4,6-dimethylphenyl isocyanate with 3-nitrophenylacetic acid in the presence of a base. Both methods result in the formation of this compound in good yields.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In drug discovery, this compound has been used as a scaffold for the development of novel drugs with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of functional materials with unique properties.
Eigenschaften
IUPAC Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-8-12(2)17(15(18)9-11)19-16(21)7-6-13-4-3-5-14(10-13)20(22)23/h3-10H,1-2H3,(H,19,21)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIVELYYMSLVHG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-methoxybenzyl)-3-pyrrolidinyl]-3-methoxypropanamide hydrochloride](/img/structure/B5621147.png)
![5-[5-(3-methoxyphenyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5621160.png)
![5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine](/img/structure/B5621165.png)

![4-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-3-yl)benzoic acid](/img/structure/B5621185.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-2-carboxamide](/img/structure/B5621192.png)
![benzyl 7-(cyclobutylmethyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B5621195.png)
![(1R*,3S*)-1-hydroxy-3-(2-hydroxyethoxy)-N-(2-methylbenzyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5621198.png)
![N,1,3-trimethyl-N-(pyrazin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5621208.png)
![1-[3-cyclopropyl-5-(2-methyl-1-benzofuran-5-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5621213.png)

![N-[(2-chloro-3-pyridinyl)methyl]-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5621227.png)
![1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5621238.png)
![2-({4-[hydroxy(pyridin-2-yl)methyl]piperidin-1-yl}methyl)-6-methylquinolin-4-ol](/img/structure/B5621241.png)